Cas no 1789303-05-4 ([1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)-)
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- structure](https://ja.kuujia.com/scimg/cas/1789303-05-4x500.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- 化学的及び物理的性質
名前と識別子
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- [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)-
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- インチ: 1S/C9H8N4O3/c1-5(14)10-9-11-7-6(8(15)16)3-2-4-13(7)12-9/h2-4H,1H3,(H,15,16)(H,10,12,14)
- InChIKey: NYYHHEWEPRLPDV-UHFFFAOYSA-N
- ほほえんだ: C12=NC(NC(C)=O)=NN1C=CC=C2C(O)=O
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24278171-5.0g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 5.0g |
$2692.0 | 2024-06-19 | |
Enamine | EN300-24278171-0.1g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 0.1g |
$817.0 | 2024-06-19 | |
Enamine | EN300-24278171-10g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 10g |
$3992.0 | 2023-09-15 | ||
Enamine | EN300-24278171-1g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 1g |
$928.0 | 2023-09-15 | ||
Enamine | EN300-24278171-0.05g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 0.05g |
$780.0 | 2024-06-19 | |
Enamine | EN300-24278171-1.0g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 1.0g |
$928.0 | 2024-06-19 | |
Enamine | EN300-24278171-10.0g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 10.0g |
$3992.0 | 2024-06-19 | |
Enamine | EN300-24278171-5g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 5g |
$2692.0 | 2023-09-15 | ||
Enamine | EN300-24278171-0.5g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 0.5g |
$891.0 | 2024-06-19 | |
Enamine | EN300-24278171-0.25g |
2-acetamido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
1789303-05-4 | 95% | 0.25g |
$855.0 | 2024-06-19 |
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)-に関する追加情報
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- (CAS No. 1789303-05-4): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- (CAS No. 1789303-05-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a triazolopyridine core functionalized with an acetylamino group at the 2-position. The combination of these structural elements imparts a range of physicochemical properties that make it a valuable scaffold for drug discovery and development.
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- has been extensively studied in recent years. One of the most common approaches involves the reaction of 8-bromo-[1,2,4]triazolo[1,5-a]pyridine with an appropriate amine followed by acetylation. This method provides a high yield and purity of the final product. Another notable synthetic route involves the coupling of 8-bromo-[1,2,4]triazolo[1,5-a]pyridine with an amino acid ester followed by deprotection and acetylation. These synthetic strategies not only demonstrate the versatility of the compound but also highlight its potential for large-scale production in pharmaceutical settings.
In terms of physicochemical properties, [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- exhibits excellent solubility in polar solvents such as DMSO and DMF. Its melting point is typically around 160-165°C, making it suitable for various analytical techniques including HPLC and NMR spectroscopy. The compound also shows good stability under standard laboratory conditions, which is crucial for long-term storage and handling.
The biological activities of [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- have been extensively investigated in recent studies. One of the most promising areas of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against kinases such as AKT and mTOR, which are key players in cancer cell proliferation and survival. Additionally, preliminary studies have indicated that this compound may have anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines.
In the context of drug discovery and development, [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- has shown promise as a lead compound for further optimization. Its unique structure allows for the introduction of various functional groups to enhance its pharmacological properties. For example, modifications at the carboxylic acid moiety can improve its metabolic stability and bioavailability. Similarly, alterations at the triazolopyridine core can fine-tune its binding affinity to target proteins.
Clinical trials involving derivatives of [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)- are currently underway to evaluate their efficacy and safety in treating various diseases. Early results from these trials have been encouraging, with several compounds demonstrating significant therapeutic benefits without major adverse effects. These findings underscore the potential of this class of compounds as novel therapeutic agents.
Furthermore, computational studies have provided valuable insights into the molecular mechanisms underlying the biological activities of [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 2-(acetylamino)-. Molecular docking simulations have revealed that this compound can form stable interactions with key residues in target proteins such as kinases and cytokines. These interactions are crucial for its inhibitory activity and provide a rational basis for structure-based drug design.
In conclusion,[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid,2-(acetylamino)- (CAS No. 1789303-05-4) is a promising compound with a wide range of applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new biological activities and therapeutic potentials of this compound and its derivatives.
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